The compound with the identifier 219312-69-3 is a chemical substance that has garnered attention in various scientific fields. This compound is classified under specific categories based on its chemical structure and properties, which influence its applications in research and industry. The primary classification of this compound is as a pharmaceutical intermediate, often utilized in the synthesis of other biologically active molecules.
The source of 219312-69-3 can be traced back to its development for medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. It is classified as an organic compound, specifically a member of the class of heterocycles, which are characterized by the presence of atoms other than carbon in their ring structure. This classification is significant as it often correlates with biological activity.
The synthesis of 219312-69-3 typically involves several methods that can vary depending on the desired purity and yield. Common synthetic routes include:
The synthesis may require specific reagents and conditions, such as temperature control, solvent choice, and reaction time, to optimize yield and selectivity. For example, using a polar solvent can facilitate certain reactions due to increased solubility of reactants.
The molecular structure of 219312-69-3 can be represented using standard chemical notation, showcasing its specific arrangement of atoms. The compound typically features a core heterocyclic ring system that contributes to its chemical properties.
Key structural data includes:
The reactivity profile of 219312-69-3 includes various chemical transformations that can be exploited in synthetic pathways. Notable reactions include:
Understanding the kinetics and thermodynamics associated with these reactions is crucial for optimizing synthetic routes and ensuring high yields.
The mechanism of action for 219312-69-3 primarily relates to its biological interactions when used as a pharmaceutical agent or intermediate. The compound may interact with specific biological targets, such as enzymes or receptors, leading to pharmacological effects.
Experimental studies often utilize techniques such as enzyme assays or receptor binding studies to elucidate these mechanisms. Data from these studies provide insights into:
The physical properties of 219312-69-3 include:
Chemical properties encompass reactivity patterns, stability under different conditions (e.g., pH levels), and potential degradation pathways. Relevant data includes:
The applications of 219312-69-3 are diverse, particularly in medicinal chemistry and drug development. Key uses include:
The chemical compound designated by CAS registry number 219312-69-3 is systematically named as L-seryl-L-valyl-L-tyrosyl-L-α-aspartyl-L-phenylalanyl-L-phenylalanyl-L-valyl-L-tryptophyl-L-leucine. It represents a synthetic nonapeptide with the amino acid sequence Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu, often abbreviated as SVYDFFVWL [1] [5]. Its molecular formula is C₆₁H₇₈N₁₀O₁₄, yielding a precise molecular weight of 1175.33 g/mol [1] [3].
Structurally, this peptide features characteristic amide bonds linking L-configuration amino acids. Key moieties include:
CC(C)C[C@H](NC(=O)[C@H](CC1=CNC2=CC=CC=C12)NC(=O)[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(O)C=C1)NC(=O)[C@@H](NC(=O)[C@@H](N)CO)C(C)C)C(C)C)C(=O)O
[2] [5]. Table 1: Physicochemical Properties of 219312-69-3
Property | Value |
---|---|
Molecular Formula | C₆₁H₇₈N₁₀O₁₄ |
Molecular Weight | 1175.33 g/mol |
Solubility (25°C) | 0.041 g/L in water |
≥50 mg/mL in DMSO | |
Density (predicted) | 1.302 ± 0.06 g/cm³ |
Storage Stability | -20°C, desiccated, under N₂ |
219312-69-3 was first identified in the late 1990s as the murine TRP-2 (180-188) epitope, a fragment of tyrosinase-related protein 2 (TRP-2). Its initial solid-phase synthesis employed Fmoc/t-Bu strategies to assemble the nine-residue chain [3] [6]. The discovery milestone centered on its characterization as the dominant cytotoxic T lymphocyte (CTL) epitope in B16 melanoma models, where immunization with this peptide induced potent antitumor immunity [1] [10]. This established its role as a critical tool for investigating MHC class I (H2-Kb)-restricted immune responses [3] [6].
Table 2: Historical Development Milestones
Year | Milestone |
---|---|
1990s | Identification as immunodominant epitope in TRP-2 |
1998 | First synthetic preparation and immunogenicity studies |
2000s | Adoption in cancer vaccine research platforms |
In current research, 219312-69-3 serves as a precision tool in three domains:
Ongoing investigations focus on its incorporation into:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: